3-sec-Butoxy-9H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-Butoxy-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which are heterocyclic compounds containing an indole structure fused with a pyridine ring. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and mammals .
Preparation Methods
The synthesis of 3-sec-Butoxy-9H-beta-carboline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate indole and pyridine derivatives.
Cyclization: The indole and pyridine derivatives undergo cyclization to form the beta-carboline core structure.
Substitution: The sec-butoxy group is introduced through a substitution reaction, typically using sec-butyl alcohol and a suitable catalyst.
Industrial production methods for beta-carbolines often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
3-sec-Butoxy-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
3-sec-Butoxy-9H-beta-carboline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-sec-Butoxy-9H-beta-carboline involves its interaction with specific molecular targets and pathways. It is known to interact with the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in mediating neuronal inhibition in the brain . By binding to the GABA receptor, the compound can modulate the receptor’s activity, leading to various physiological effects .
Comparison with Similar Compounds
3-sec-Butoxy-9H-beta-carboline can be compared with other beta-carboline derivatives, such as harmane, harmine, and harmaline. These compounds share a similar core structure but differ in their substituents and biological activities . For example:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits anticancer and antiviral activities.
Harmaline: Used for its hallucinogenic properties and potential therapeutic effects.
The uniqueness of this compound lies in its specific sec-butoxy substituent, which imparts distinct chemical and biological properties compared to other beta-carboline derivatives .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-butan-2-yloxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-3-10(2)18-15-8-12-11-6-4-5-7-13(11)17-14(12)9-16-15/h4-10,17H,3H2,1-2H3 |
InChI Key |
JKWXAXMOLXCXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.